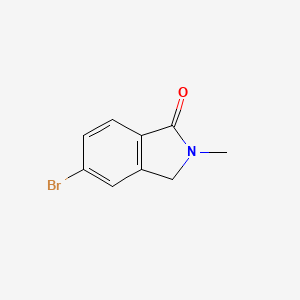

5-Bromo-2-methylisoindolin-1-one

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-2-methyl-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-11-5-6-4-7(10)2-3-8(6)9(11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFZBWHXIGUNLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1=O)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60631091 | |

| Record name | 5-Bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868066-91-5 | |

| Record name | 5-Bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Chemistry of 5 Bromo 2 Methylisoindolin 1 One

Established Synthetic Pathways to 5-Bromo-2-methylisoindolin-1-one

The synthesis of this compound can be achieved through several strategic approaches, primarily involving the regioselective bromination of a pre-existing N-methylisoindolin-1-one scaffold, the N-methylation of a brominated isoindolin-1-one, or the cyclization of appropriately substituted precursors.

Regioselective Bromination of N-Methylisoindolin-1-one Derivatives

The direct bromination of N-methylisoindolin-1-one presents a straightforward approach to obtaining the 5-bromo derivative. The regioselectivity of this electrophilic aromatic substitution is crucial. The use of N-bromosuccinimide (NBS) is a common method for achieving regioselective bromination of aromatic compounds. mdpi.comresearchgate.net The reaction conditions, such as the choice of solvent and temperature, can significantly influence the outcome. For instance, the bromination of activated aromatic systems can be achieved using NBS in solvents like acetonitrile (B52724) or under photochemical conditions. mdpi.comresearchgate.net The directing effects of the substituents on the isoindolinone ring guide the incoming bromide to the desired position.

N-Methylation Strategies for Brominated Isoindolin-1-ones

An alternative synthetic route involves the initial synthesis of 5-bromoisoindolin-1-one, followed by N-methylation. This strategy is particularly useful when the precursor, 5-bromoisoindolin-1-one, is readily accessible. The N-methylation can be accomplished using various methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base. For example, the methylation of 6-bromopurine (B104554) has been achieved using [11C]CH3I in the presence of potassium carbonate. nih.gov This method allows for the late-stage introduction of the N-methyl group.

Cyclization Reactions for the Formation of the Brominated Isoindolinone Core

The construction of the this compound framework can also be accomplished through cyclization reactions of appropriately substituted acyclic precursors. Several methods for the synthesis of isoindolinones via cyclization have been reported, including palladium-catalyzed intramolecular C-H amidation and lithiation-induced cyclization. nih.govnih.gov For instance, a palladium-catalyzed dehydrogenative C(sp3)–H amidation of 2-benzyl-N-mesylbenzamides provides a route to isoindolinone derivatives. nih.gov Another approach involves the lithiation of N'-benzyl-N,N-dimethylureas followed by reaction with an electrophile and subsequent cyclization. nih.gov To synthesize the 5-bromo derivative specifically, a precursor containing a bromine atom at the appropriate position on the aromatic ring would be required.

Advanced Chemical Transformations and Derivatizations of this compound

The bromine atom on the this compound molecule serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution are particularly powerful tools for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine atom in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon bonds. masterorganicchemistry.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method is widely used to form biaryl compounds and has been successfully applied to brominated heterocyclic systems. nih.gov The general mechanism involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product. libretexts.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the vinylation of aromatic rings. The reaction typically proceeds with high trans selectivity. organic-chemistry.org A variety of aryl bromides, including those with electron-donating or electron-withdrawing groups, can be successfully coupled with alkenes like styrene. researchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This method is invaluable for the synthesis of arylalkynes. researchgate.net While copper co-catalysis is common, copper-free variations have been developed to prevent the undesired homocoupling of alkynes. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron Compound | Palladium Catalyst + Base | Biaryl or Vinylarene |

| Heck | Alkene | Palladium Catalyst + Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst (optional) + Base | Arylalkyne |

Nucleophilic Aromatic Substitution Reactions on the Brominated Moiety

While aryl halides are generally resistant to nucleophilic attack, the presence of activating groups on the aromatic ring can facilitate nucleophilic aromatic substitution (SNA_r). libretexts.orglibretexts.org The mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org For an S_NAr reaction to occur on this compound, the isoindolinone ring system would need to sufficiently activate the aryl bromide towards nucleophilic attack. The presence of electron-withdrawing groups ortho or para to the leaving group is generally required for this type of reaction to proceed efficiently. libretexts.org In some cases, S_NAr reactions can proceed through a concerted mechanism, as has been reported for 5-bromo-1,2,3-triazines. nih.gov

Functional Group Interconversions and Modifications of the Isoindolinone Framework

The bromine atom at the 5-position of the isoindolinone ring is the primary site for functional group interconversions, most notably through transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents, thereby modifying the electronic and steric properties of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromo substituent makes this compound an ideal substrate for several palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method is highly effective for forming new carbon-carbon bonds, enabling the introduction of alkyl, alkenyl, or aryl groups at the 5-position. The general conditions for Suzuki-Miyaura coupling of aryl bromides are well-established and are applicable here. organic-chemistry.org

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst. wikipedia.orglibretexts.org This would transform this compound into its 5-amino derivatives, which are valuable intermediates for further functionalization or as final products in medicinal chemistry. The reaction conditions are generally mild and tolerate a wide range of functional groups. organic-chemistry.orgatlanchimpharma.com

Sonogashira Coupling: The introduction of an alkyne moiety at the 5-position can be achieved through the Sonogashira coupling, which utilizes a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org This reaction with a terminal alkyne would yield a 5-alkynyl-2-methylisoindolin-1-one derivative, a versatile intermediate for the synthesis of more complex structures, including heterocycles via cyclization reactions. researchgate.netresearchgate.net

Below is a table summarizing the potential palladium-catalyzed cross-coupling reactions for the functionalization of this compound, based on established methodologies for similar aryl bromides.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 5-Aryl/Alkyl-2-methylisoindolin-1-one | wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | 5-(R¹R²N)-2-methylisoindolin-1-one | wikipedia.orgorganic-chemistry.org |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 5-(R-C≡C)-2-methylisoindolin-1-one | wikipedia.orglibretexts.org |

Photoredox Catalysis Applications in this compound Chemistry

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a wide range of transformations under mild conditions. rsc.orgfrontiersin.org For a substrate like this compound, photoredox catalysis offers alternative pathways for functionalization, particularly for the formation of carbon-carbon and carbon-heteroatom bonds.

The core principle involves a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes. In the context of an aryl bromide, the photocatalyst can either be oxidized or reduced to generate a reactive intermediate. For bromo-heteroarenes, a common pathway involves the reduction of the aryl bromide by the excited photocatalyst to form a radical anion, which then fragments to generate an aryl radical. researchgate.net This aryl radical can then participate in various coupling reactions.

Potential Photoredox Reactions:

Cross-Coupling with Alkyl Amines: Iridium-based photocatalysts have been successfully employed in the cross-coupling of alkyl bromides with trialkylamines. rsc.org A similar strategy could potentially be adapted for the arylation of various nucleophiles using this compound.

C-H Functionalization: Metal-free photoredox systems have been developed for the C-H heteroarylation of pyrroles with bromo-heteroarenes. researchgate.net This suggests the possibility of coupling this compound with various C-H donors to form new carbon-carbon bonds directly.

Dual Catalysis Systems: The combination of photoredox catalysis with another catalytic cycle, such as nickel catalysis, has proven effective for cross-coupling reactions. rsc.orgnih.gov For instance, dual photoredox/nickel catalysis has been used for the Mizoroki-Heck type reactions of aryl bromides. rsc.org This approach could enable the α-arylation of olefins with this compound.

The following table outlines potential photoredox-catalyzed reactions for this compound based on analogous systems.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Proposed Product Feature | Reference |

| Reductive Cross-Coupling | Aliphatic Heterocycles | Ir or Ru-based photocatalyst, Ni catalyst | Ring-opened alkyl substituent | nih.gov |

| C-H Heteroarylation | Pyrroles | Organic Dye (e.g., Rhodamine 6G) | 5-(Pyrrol-yl)-2-methylisoindolin-1-one | researchgate.net |

| Dual Photoredox/Nickel Catalysis | Alkenes (e.g., acrylates) | Ir-photocatalyst, Ni-catalyst | α-Arylated alkene substituent | rsc.org |

Role as a Versatile Chemical Building Block and Synthetic Intermediate

The isoindolinone core is a privileged structure in medicinal chemistry, appearing in a number of natural products and synthetic drug candidates. nih.govacs.org The presence of the bromo and N-methyl groups on this compound enhances its utility as a versatile building block for the synthesis of more complex molecules.

Precursor in the Synthesis of Complex Heterocyclic Compounds

The isoindolinone framework can be elaborated into more complex heterocyclic systems. The bromine atom in this compound serves as a convenient handle for intramolecular cyclization reactions following an initial intermolecular coupling. For example, a Sonogashira coupling to introduce an alkyne could be followed by a cyclization to form fused heterocyclic systems.

Furthermore, the isoindolinone ring itself can be a precursor to other heterocyclic structures. For instance, derivatives of isoindolinone have been used in cascade reactions to build fused polycyclic frameworks. nih.gov The reactivity of the lactam functionality and the aromatic ring allows for a variety of synthetic transformations.

Application in Diversification-Oriented Synthesis and Library Generation

Diversification-oriented synthesis (DOS) aims to produce collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. nih.gov The this compound scaffold is an excellent starting point for DOS due to the predictable and versatile reactivity of the aryl bromide.

By employing a range of palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.) with a diverse set of coupling partners, a large library of 5-substituted-2-methylisoindolin-1-one derivatives can be rapidly generated. researchgate.net This approach allows for the systematic exploration of the chemical space around the isoindolinone core, which is crucial for identifying structure-activity relationships (SAR) and developing new therapeutic agents. nih.gov The isoindolinone scaffold has been a key component in the synthesis of libraries targeting various biological pathways, including those involved in cancer and neurological disorders. acs.orgnih.gov

The following table illustrates a hypothetical library generation from this compound.

| Core Scaffold | Reaction Type | Diverse Building Blocks | Resulting Library Features |

| This compound | Suzuki-Miyaura Coupling | Aromatic, heteroaromatic, and aliphatic boronic acids | Diverse 5-aryl and 5-alkyl substituents |

| This compound | Buchwald-Hartwig Amination | Primary and secondary amines, anilines, heterocylic amines | Varied amino functionalities at the 5-position |

| This compound | Sonogashira Coupling | Terminal alkynes with various functional groups | Alkynyl linkers for further diversification (e.g., click chemistry) |

Molecular Characterization and Advanced Spectroscopic Analysis of 5 Bromo 2 Methylisoindolin 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum of 5-Bromo-2-methylisoindolin-1-one provides precise information about the number, environment, and connectivity of protons. Experimental data obtained in deuterated chloroform (CDCl₃) at 500 MHz reveals distinct signals corresponding to the methyl, methylene, and aromatic protons of the molecule .

The N-methyl group (N-CH₃) protons appear as a sharp singlet at 3.19 ppm. The singlet multiplicity indicates the absence of adjacent protons, which is consistent with the structure. The two benzylic protons of the methylene group (CH₂) at the C3 position also appear as a singlet at 4.36 ppm, suggesting they are chemically equivalent and have no coupling partners .

The aromatic region of the spectrum displays signals for three protons on the benzene (B151609) ring. A multiplet observed between 7.57-7.62 ppm corresponds to two of these aromatic protons. A doublet at 7.70 ppm with a coupling constant (J) of 8.30 Hz is characteristic of an ortho-coupled proton, integrating to one proton . This splitting pattern helps to confirm the substitution pattern on the aromatic ring.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Reference |

|---|---|---|---|---|

| N-CH₃ | 3.19 | Singlet (s) | 3H | |

| CH₂ (C3-H) | 4.36 | Singlet (s) | 2H | |

| Ar-H | 7.57 - 7.62 | Multiplet (m) | 2H | |

| Ar-H | 7.70 | Doublet (d) | 1H |

While specific experimental ¹³C NMR data for this compound is not detailed in the available literature, the expected chemical shifts can be predicted based on the molecular structure and typical carbon environments. The spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule.

The carbonyl carbon (C=O) of the lactam ring is expected to appear significantly downfield, typically in the range of 165-175 ppm. The carbon atom attached to the bromine (C-Br) would likely resonate around 120-125 ppm. The other aromatic carbons would appear in the typical aromatic region of 120-145 ppm. The benzylic methylene carbon (CH₂) is anticipated in the 45-55 ppm range, while the N-methyl (N-CH₃) carbon signal would be the most upfield, expected around 25-35 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | 25 - 35 |

| CH₂ (C3) | 45 - 55 |

| Aromatic C-Br (C5) | 120 - 125 |

| Aromatic C-H | 120 - 135 |

| Aromatic Quaternary C | 130 - 145 |

| C=O (C1) | 165 - 175 |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. For this compound, it would primarily show correlations among the coupled protons in the aromatic ring, helping to delineate their specific positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would definitively link the proton signal at 3.19 ppm to the N-methyl carbon, the signal at 4.36 ppm to the C3 methylene carbon, and each aromatic proton signal to its corresponding aromatic carbon.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. The theoretical monoisotopic mass of the neutral molecule C₉H₈BrNO can be calculated using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, and ⁷⁹Br or ⁸¹Br).

The calculated exact mass for the protonated molecule, [M+H]⁺, would be:

[C₉H₉⁷⁹BrNO]⁺: 225.9918

[C₉H₉⁸¹BrNO]⁺: 227.9898

Experimental HRMS data that matches these calculated values to within a few parts per million (ppm) would confirm the elemental formula C₉H₈BrNO.

Analysis of the fragmentation patterns in mass spectrometry provides valuable structural information.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in minimal fragmentation. For this compound, ESI-MS analysis shows a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 226.3 . This corresponds to the molecular weight of the compound (226.07 g/mol ) plus a proton, confirming the parent mass. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), this peak would be accompanied by an M+2 peak at m/z 228.3 of nearly equal intensity.

Electron Ionization (EI): EI is a higher-energy ionization method that leads to extensive fragmentation. The EI mass spectrum would be expected to show the molecular ion (M⁺˙) as a pair of peaks at m/z 225 and 227. A characteristic fragmentation pathway for bromo-aromatic compounds is the loss of the bromine atom, which would lead to a fragment ion at m/z 146 ([M-Br]⁺). Another common fragmentation would be the loss of a methyl radical (•CH₃) from the molecular ion, resulting in fragment ions at m/z 210 and 212. The loss of carbon monoxide (CO) from the lactam ring is also a plausible fragmentation pathway. Analysis of these fragments helps to piece together the molecular structure.

Vibrational and Electronic Spectroscopy

Spectroscopic analysis provides fundamental insights into the molecular structure and electronic properties of this compound. Vibrational spectroscopy, specifically Infrared (IR) spectroscopy, elucidates the nature of chemical bonds and functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy offers information on the electronic transitions within the molecule.

Infrared (IR) Spectroscopic Analysis of Functional Groups

The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The molecule's structure, featuring a lactam (a cyclic amide) fused to a brominated benzene ring, gives rise to several key diagnostic peaks.

The most prominent absorption is due to the carbonyl (C=O) stretching vibration of the lactam ring. This band is typically strong and sharp. For a similar compound, 5-(tert-butyl)-2-methylisoindolin-1-one, this absorption is observed at 1681.83 cm⁻¹. Therefore, a strong absorption band in this region is expected for this compound.

The aromatic ring gives rise to several characteristic bands. The C=C stretching vibrations within the benzene ring typically appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern, appear in the 900-675 cm⁻¹ region.

Other significant vibrations include the C-N stretching of the lactam, typically found in the 1300-1200 cm⁻¹ range, and the stretching vibration of the C-Br bond, which is expected at lower wavenumbers, generally in the 600-500 cm⁻¹ region. The aliphatic C-H stretching and bending vibrations from the N-methyl and methylene (CH₂) groups will appear around 2950-2850 cm⁻¹ and 1450 cm⁻¹, respectively.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium |

| Aliphatic C-H (CH₃, CH₂) | Stretching | 2950-2850 | Medium |

| Lactam C=O | Stretching | ~1680 | Strong |

| Aromatic C=C | Stretching | 1600-1450 | Medium-Weak |

| Lactam C-N | Stretching | 1300-1200 | Medium |

| Aromatic C-H | Out-of-plane Bending | 900-675 | Medium-Strong |

| Aryl C-Br | Stretching | 600-500 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization of Electronic Transitions

The UV-Vis spectrum of this compound is governed by the electronic transitions within its chromophore, which consists of a benzene ring fused to the unsaturated lactam system. This extended conjugated system allows for π → π* and n → π* electronic transitions upon absorption of UV or visible light.

The benzene ring and the conjugated carbonyl group are the primary contributors to the UV absorption profile. It is expected that the spectrum will show strong absorption bands corresponding to π → π* transitions. These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic and carbonyl systems. These are typically high-intensity absorptions.

Additionally, the presence of the nitrogen and oxygen atoms, both of which possess non-bonding electrons (lone pairs), allows for n → π* transitions. This type of transition involves the promotion of an electron from a non-bonding orbital (n) to an antibonding π* orbital. Compared to π → π* transitions, n → π* transitions are generally of much lower intensity and can sometimes be obscured by the stronger π → π* absorption bands. The specific wavelengths (λmax) of these absorptions would require experimental measurement, as they are sensitive to solvent polarity and the precise electronic nature of the molecule.

X-ray Crystallography and Solid-State Structural Elucidation

As of this writing, a single-crystal X-ray diffraction study for this compound has not been reported in the peer-reviewed literature. Consequently, definitive experimental data on its crystal structure, unit cell parameters, molecular conformation, and intermolecular packing motifs are not available.

Crystal Structure Determination and Unit Cell Parameters

Information not available.

Molecular Conformation and Planarity Analysis

Information not available.

Intermolecular Interactions and Crystal Packing Motifs

Information not available.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Methylisoindolin 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its structure and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. For 5-Bromo-2-methylisoindolin-1-one, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), can be used to determine its equilibrium geometry. nih.gov

The process involves iterative calculations that adjust the positions of the atoms until the total energy of the molecule is minimized. researchgate.net The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the steric and electronic effects of the bromo and methyl substituents on the isoindolinone core. For instance, a DFT-optimized geometry would reveal any subtle distortions in the planarity of the bicyclic ring system caused by these groups.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated via DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C=O | 1.23 Å |

| C-N | 1.38 Å | |

| C-Br | 1.91 Å | |

| Bond Angles | O=C-N | 125.5° |

| C-N-CH₃ | 121.0° |

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org These orbitals are key determinants of a molecule's chemical reactivity. libretexts.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, highlighting sites prone to nucleophilic attack. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis can map the distribution of these orbitals across the molecule, identifying the most probable sites for chemical reactions. The electron-rich aromatic ring and the carbonyl oxygen are expected to feature prominently in the HOMO, while the LUMO may be distributed over the carbonyl carbon and the aromatic system.

Table 2: Representative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 eV |

| LUMO | -1.8 eV |

| Energy Gap (ΔE) | 4.7 eV |

An Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. chemrxiv.org It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. scispace.com The map uses a color spectrum to indicate different potential values: red typically signifies regions of negative electrostatic potential (electron-rich), such as those around electronegative atoms like oxygen, while blue indicates regions of positive electrostatic potential (electron-poor). researchgate.net

For this compound, an EPS map would likely show a strong negative potential around the carbonyl oxygen atom, making it a prime site for electrophilic attack or hydrogen bond donation. researchgate.net The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential. This visual tool is invaluable for predicting intermolecular interactions, such as how the molecule might bind to a biological receptor. researchgate.netmdpi.com

Molecular Modeling and Simulation

Beyond static quantum calculations, molecular modeling and simulation techniques explore the dynamic behavior of molecules and their interactions with larger systems.

While the isoindolinone ring system is relatively rigid, substituents can introduce conformational flexibility. Conformational analysis aims to identify all possible stable three-dimensional arrangements (conformers) of a molecule and determine their relative energies. researchgate.net For this compound, this would involve analyzing the rotation of the methyl group attached to the nitrogen atom.

Energy minimization calculations are performed for each potential conformer to find its most stable geometry. researchgate.net By comparing the minimized energies, the global minimum energy conformation—the most likely structure of the molecule under normal conditions—can be identified. This analysis is crucial for understanding the molecule's preferred shape, which directly influences its physical properties and how it interacts with other molecules.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action. physchemres.org The process involves placing the ligand (this compound) into the binding site of a protein and using a scoring function to evaluate the strength of the interaction. chemrxiv.org

Docking simulations can screen large libraries of proteins to predict which ones are most likely to bind to the compound. The results are ranked based on a docking score or estimated binding energy, with lower energy values indicating a more favorable interaction. chemrxiv.org For this compound, docking studies could explore its potential to inhibit enzymes like kinases or interact with specific receptors, providing hypotheses for its biological activity that can be tested experimentally. nih.govfrontiersin.org

Table 3: Illustrative Ligand-Protein Docking Results for this compound

| Protein Target | Docking Score (kcal/mol) | Predicted Binding Affinity | Key Interacting Residues |

| Cyclin-Dependent Kinase 2 (CDK2) | -8.2 | High | Leu83, Glu81 |

| p38 MAP Kinase | -7.5 | Moderate | Met109, Lys53 |

| GABA(A) Receptor | -7.1 | Moderate | Tyr97, Phe99 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of a molecule, providing insights into its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor. acs.orgmdpi.com For this compound, an MD simulation would typically be performed to understand how the molecule behaves in a physiological environment.

The process begins with the generation of a 3D model of the molecule and placing it within a simulation box, often filled with water molecules to mimic an aqueous environment. The interactions between all atoms are described by a force field, a set of parameters that define the potential energy of the system. The simulation then calculates the forces on each atom and solves Newton's equations of motion, allowing the system to evolve over time, typically on the nanosecond to microsecond timescale.

Furthermore, analysis of hydrogen bonds, both intramolecular and with surrounding water molecules, can reveal critical information about the molecule's solubility and how it might be recognized by a biological target. mdpi.com Studies on related isoindoline-1,3-dione derivatives have successfully used MD simulations to assess the stability of ligand-protein complexes, demonstrating the utility of this method in drug design. mdpi.comresearchgate.net

Table 1: Illustrative Data from a Hypothetical MD Simulation of this compound

| Parameter | Value/Observation | Interpretation |

| RMSD | Converged at 0.2 nm after 10 ns | The molecule reaches a stable conformation in the simulated environment. |

| RMSF of Phenyl Ring | Low (e.g., < 0.1 nm) | The core bicyclic structure is rigid. |

| RMSF of Methyl Group | High (e.g., > 0.3 nm) | The methyl group is flexible and can rotate freely. |

| Solvent Accessible Surface Area (SASA) | Moderate | Indicates the extent to which the molecule can interact with the solvent. |

| Hydrogen Bonds | Forms intermittent hydrogen bonds with water via the carbonyl oxygen | The carbonyl group is a key site for intermolecular interactions. |

This table is for illustrative purposes, based on typical outcomes of MD simulations for similar small molecules.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics and QSAR modeling represent a data-driven approach to drug discovery. These methods aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.gov For this compound, QSAR could be a powerful tool to predict its potential efficacy against a particular biological target, based on data from a library of related isoindolinone compounds.

The first step in QSAR modeling is to numerically represent the chemical structure of the molecules using "molecular descriptors." These are calculated properties that can be categorized into several types:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and counts of specific functional groups or structural fragments.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to its shape, volume, and surface area.

For this compound, a wide array of such descriptors would be calculated. Following this, a crucial step is feature selection, where the most relevant descriptors that correlate with the biological activity of interest are identified. This is essential to build a robust and predictive model and to avoid overfitting. Various statistical methods, such as correlation analysis and stepwise regression, are employed for this purpose. nih.gov

Table 2: Examples of Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Hypothetical Value | Description |

| 1D | Molecular Weight | 226.07 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| 2D | Topological Polar Surface Area (TPSA) | 29.1 Ų | A measure of the polar surface area, which correlates with drug transport properties. |

| 2D | Number of Rotatable Bonds | 1 | Indicates the flexibility of the molecule. |

| 3D | Molecular Volume | ~200 ų | The volume occupied by the molecule in its 3D conformation. |

| Physicochemical | LogP (octanol-water partition coefficient) | ~2.5 | A measure of the molecule's lipophilicity. |

These values are estimates and would need to be precisely calculated using specialized software.

Once a set of relevant descriptors is selected, a mathematical model is constructed to predict the activity of new or untested compounds. Several machine learning and statistical techniques can be used for this purpose, including:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the descriptors to the activity. nih.gov

Support Vector Machines (SVM): A more advanced machine learning technique that can handle non-linear relationships. nih.gov

Artificial Neural Networks (ANN): These are complex models inspired by the human brain that can capture highly non-linear patterns in the data.

The predictive power and robustness of the developed QSAR model are evaluated using various statistical parameters, such as the coefficient of determination (R²), which indicates how well the model fits the data, and the cross-validation coefficient (Q²), which assesses the model's predictive ability. nih.gov A reliable QSAR model for a series of isoindolinone derivatives could then be used to predict the biological activity of this compound and to suggest structural modifications that could enhance its potency or improve its physicochemical properties. For instance, a QSAR study on isoindolinone-based inhibitors of the p53-MDM2 interaction successfully developed models that could guide the design of new anticancer agents. nih.gov

Medicinal Chemistry and Biological Evaluation of 5 Bromo 2 Methylisoindolin 1 One and Its Analogues

In Vitro Pharmacological Screening and Efficacy Assessment

The pharmacological profile of 5-Bromo-2-methylisoindolin-1-one and its analogues has been investigated through various in vitro assays to determine their potential as therapeutic agents.

Enzyme Inhibition Assays (e.g., Perforin (B1180081), TNIK, Brd4, WDR5)

Perforin Inhibition:

While direct inhibitory data for this compound against perforin is not available in the reviewed literature, it has been utilized as a key building block in the synthesis of potent benzenesulphonamide inhibitors of the cytolytic protein perforin. nih.gov Perforin is a crucial protein for the cytotoxic activity of T lymphocytes and natural killer (NK) cells, making its inhibition a potential strategy for treating certain autoimmune diseases.

In a study focused on developing such inhibitors, this compound was used as a starting material for the synthesis of more complex analogues. nih.gov For instance, coupling of 2-furan- and 2-thiazoleboronic acids with this compound yielded intermediates that were further elaborated to produce potent perforin inhibitors. nih.gov The inhibitory capacity of some of these final analogues was evaluated in a Jurkat cell lysis assay, with IC50 values indicating significant potency.

| Compound Number | Analogue Structure (Modification from this compound core) | Jurkat IC50 (µM) |

| 5 | Complex benzenesulphonamide derivative | 1.17 |

| 6 | Complex benzenesulphonamide derivative | 6.87 |

| 7 | Complex benzenesulphonamide derivative | 4.15 |

TNIK, Brd4, and WDR5 Inhibition:

There is no publicly available scientific literature detailing the direct inhibitory activity of this compound or its close analogues against Traf2- and Nck-interacting kinase (TNIK), Bromodomain-containing protein 4 (Brd4), or WD repeat-containing protein 5 (WDR5). While inhibitors of these enzymes are of significant interest in cancer research, studies have focused on other chemical scaffolds. mdpi.comnih.govnih.gov

Cell-Based Assays for Anti-proliferative, Apoptotic, and Anti-migratory Activities

While specific data for this compound is limited, studies on structurally related bromo-isoindolinone derivatives provide insights into the potential anti-proliferative and apoptotic activities of this class of compounds. For example, a series of novel 5-bromo-7-azaindolin-2-one derivatives demonstrated significant in vitro antitumor activity against various cancer cell lines. nih.gov

Detailed apoptotic and anti-migratory assays specifically for this compound have not been reported in the reviewed scientific literature.

Antimicrobial Spectrum of Activity (e.g., Antibacterial, Antifungal, Antitrypanosomal)

There is no information available in the public scientific domain regarding the antibacterial, antifungal, or antitrypanosomal activity of this compound.

Antioxidant and Reactive Oxygen Species Scavenging Assays

No studies reporting the antioxidant or reactive oxygen species (ROS) scavenging properties of this compound have been identified in the reviewed scientific literature.

Structure-Activity Relationship (SAR) Studies

While a comprehensive SAR study focused specifically on the this compound scaffold is not available, research on related bromo-indolinone structures offers valuable insights. For a series of 5-bromo-7-azaindolin-2-one derivatives developed as potential antitumor agents, modifications at other positions of the isoindolinone ring system were found to significantly influence their biological activity. nih.govmdpi.com

For instance, in a study of 5-bromo-7-azaindolin-2-one derivatives, the nature of the substituent at the N-1 position and the linker to an amide moiety played a crucial role in their cytotoxic potency against cancer cell lines. This suggests that for the broader class of bromo-isoindolinones, substitutions at positions other than the bromine-bearing carbon can dramatically modulate their pharmacological effects.

Positional Scanning and Substituent Effects on Biological Activity

The biological activity of isoindolinone derivatives is highly dependent on the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies, which systematically alter these substituents, are crucial for optimizing the therapeutic potential of these compounds.

Positional scanning of the isoindolinone ring has revealed that modifications at various sites can significantly impact potency and selectivity. For instance, in the development of isoindolinone-based inhibitors, substitutions on the phenyl ring and at the N-position of the lactam are common strategies. The introduction of a bromine atom at the 5-position, as in this compound, is a key modification. While specific SAR data for this exact compound is limited in publicly available literature, studies on analogous series provide valuable insights. For example, in a series of N-benzyl-5-bromoindolin-2-one derivatives developed as anticancer agents, the nature of the substituent on the benzyl (B1604629) group and the linker to other heterocyclic moieties were critical for their anti-proliferative effects. danaher.com

The methyl group at the N-2 position also plays a significant role. In many isoindolinone series, this position is a key vector for introducing larger substituents to modulate properties like solubility, cell permeability, and target engagement.

The following table summarizes general SAR findings for various isoindolinone analogues from different therapeutic areas.

| Scaffold Position | Substituent/Modification | Effect on Biological Activity | Target Class Example | Reference |

| Phenyl Ring (e.g., C-5) | Halogen (e.g., Bromo) | Often enhances potency; can influence selectivity. | Kinases, Anticancer | researchgate.net |

| Amino group | Critical for binding to Cereblon (CRBN). | E3 Ligase Modulators | bohrium.com | |

| Alkoxy groups | Can improve pharmacokinetic properties. | Anticancer | nih.gov | |

| N-2 Position | Small alkyl (e.g., Methyl) | Provides a baseline structure for further modification. | General | nih.gov |

| Benzyl, Aryl groups | Can introduce additional binding interactions. | Anticancer, Urease Inhibitors | danaher.comacs.org | |

| Linker to other moieties | Used to create bifunctional molecules like PROTACs. | Protein Degraders | researchgate.net | |

| C-3 Position | Methylene substitution | Can introduce reactivity and new interactions. | Anticancer | acs.org |

| Spirocyclic systems | Can alter geometry and target binding. | General | researchgate.net |

Isoindolinone Core Modifications and Their Pharmacological Impact

Modifications to the fundamental isoindolinone core structure can lead to novel scaffolds with distinct pharmacological profiles. One such strategy is the introduction of nitrogen atoms into the aromatic ring, creating aza-isoindolinone derivatives. This approach was effectively used to develop inhibitors of perforin, a protein involved in immune responses. The resulting dihydropyrrolo[3,4-b]pyridinones retained inhibitory activity while exhibiting improved physicochemical properties. researchgate.net

Another core modification involves altering the oxidation state of the lactam ring. For example, isoindoline-1,3-diones, which possess a second carbonyl group, are a well-known class of compounds with significant biological activities, most notably as ligands for the Cereblon (CRBN) E3 ubiquitin ligase. bohrium.comnih.gov The comparison between the 1-indanone (B140024) and 1-isoindolinone scaffolds has also been explored. The substitution of a carbon atom with a nitrogen atom at the alpha-position to the carbonyl group alters the geometry and electronic properties of the molecule, which can have a profound impact on target binding and biological activity. nih.gov These core modifications highlight the versatility of the isoindolinone framework in generating diverse chemical matter for drug discovery.

Rational Design and Lead Optimization Strategies

The development of isoindolinone-based therapeutic agents heavily relies on rational design and lead optimization strategies. danaher.comnih.govpatsnap.com These approaches aim to systematically refine the structure of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. danaher.compatsnap.combiobide.com

A common rational design strategy involves a modular approach, dissecting the molecule into key components like a "head," "core," "linker," and "tail." This was successfully applied in the design of novel isoindolinone-based carbonic anhydrase inhibitors. bohrium.com Structure-based drug design (SBDD) is another powerful tool, utilizing the three-dimensional structure of the biological target to guide the design of complementary inhibitors. This has been employed in the development of isoindolinone derivatives targeting enzymes like Poly(ADP-ribose) polymerase (PARP) and phosphoinositide 3-kinase (PI3K). nih.govmdpi.com

Lead optimization is an iterative process of design, synthesis, and testing. patsnap.combiobide.com For isoindolinone analogues, this often involves:

Structure-Activity Relationship (SAR) Analysis: Systematically modifying substituents to identify key interactions and improve potency. patsnap.com

Improving Physicochemical Properties: Modifying the structure to enhance solubility, metabolic stability, and cell permeability.

Computational Modeling: Using techniques like molecular docking and quantitative structure-activity relationship (QSAR) to predict the activity of new designs and prioritize synthesis. patsnap.com

For example, in the optimization of isoindolinone-based PARP inhibitors, the phthalazine (B143731) nucleus of the known drug Olaparib was replaced with a bioisosteric pyridopyridazinone scaffold, leading to new potent inhibitors. nih.gov

Identification of Biological Targets and Elucidation of Mechanisms of Action

A critical aspect of developing new therapeutic agents is identifying their molecular targets and understanding how they exert their effects at a cellular level.

Target Deconvolution and Proteomic Profiling Approaches

For many bioactive compounds discovered through phenotypic screening, the direct molecular target is initially unknown. Target deconvolution is the process of identifying these targets. nih.gov A landmark example in the isoindolinone field is the identification of Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase, as the direct target of thalidomide (B1683933) and its analogues (immunomodulatory drugs or IMiDs). nih.govnih.gov This discovery was a breakthrough, explaining their therapeutic effects and side effects.

Modern techniques for target identification include:

Affinity-based methods: Using the compound as a "bait" to pull down its binding partners from cell lysates.

Proteomic Profiling: Techniques like thermal proteome profiling (TPP) or chemical proteomics can identify proteins that are stabilized or destabilized upon compound binding.

DNA-Encoded Library (DEL) Technology: This powerful screening method was used to discover novel isoindolinone-based inhibitors of PARP1 by screening a massive library of DNA-tagged small molecules against a specific construct of the enzyme. nih.gov

These approaches are essential for validating the mechanism of action of new isoindolinone derivatives and for identifying potential off-target effects.

Pathway Analysis and Cellular Signaling Modulation

Isoindolinone derivatives have been shown to modulate a variety of cellular signaling pathways, which underlies their therapeutic effects, particularly in cancer. acs.orgnih.govresearchgate.net

Studies on 3-methyleneisoindolinone derivatives in head and neck squamous cell carcinoma cells revealed that these compounds can:

Induce Oxidative Stress: By increasing the levels of reactive oxygen species (ROS). acs.orgnih.gov

Disrupt Mitochondrial Function: Leading to a decrease in the mitochondrial membrane potential. acs.orgnih.gov

Induce Cell Cycle Arrest: Causing an accumulation of cells in the G1 phase, which is often linked to the modulation of cyclin-dependent kinases (CDKs) and the PI3K-Akt signaling pathway. acs.org

Promote Apoptosis: Triggering programmed cell death, a desirable outcome in cancer therapy. acs.orgnih.gov

Furthermore, certain isoindolinone analogues have been investigated as inhibitors of specific kinases within these pathways, such as PI3Kγ, which plays a role in tumor-associated macrophage-mediated immunosuppression. mdpi.com By inhibiting such targets, these compounds can interfere with the signaling cascades that drive cancer cell proliferation and survival.

Structure-Based Drug Design (SBDD) Insights from Co-crystal Structures

Structure-based drug design relies on the detailed three-dimensional structure of a ligand bound to its target protein, typically obtained through X-ray crystallography. These co-crystal structures provide invaluable insights into the specific molecular interactions that govern binding affinity and selectivity, guiding the rational design of more potent and specific inhibitors.

A pivotal example is the determination of the crystal structures of the DDB1-CRBN complex bound to thalidomide, lenalidomide, and pomalidomide. bohrium.comnih.govnih.gov These structures revealed that the isoindolinone-glutarimide moiety of the drugs binds within a specific pocket on CRBN, and detailed the key hydrogen bonding and hydrophobic interactions. bohrium.com This structural information has been instrumental in the design of novel CRBN ligands and proteolysis-targeting chimeras (PROTACs). researchgate.net

Similarly, co-crystal structures of PARP1 in complex with isoindolinone-based inhibitors have elucidated the binding mode within the enzyme's active site. These structures show key hydrogen bond interactions with residues such as Gly863 and Ser904, and pi-stacking interactions with Tyr907, providing a blueprint for designing new inhibitors with improved properties. nih.gov While specific co-crystal structures for this compound are not publicly available, the wealth of structural data for its analogues provides a strong foundation for understanding its potential interactions with biological targets.

Preclinical Assessment and Pharmacological Characterization of 5 Bromo 2 Methylisoindolin 1 One Derivatives

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies are fundamental in preclinical development to predict the likely behavior of a drug candidate in the human body.

In Vitro Metabolic Stability in Liver Microsomes and Hepatocytes

No published data is available for the in vitro metabolic stability of 5-Bromo-2-methylisoindolin-1-one.

Generally, the metabolic stability of new chemical entities is assessed by incubating the compound with liver microsomes or hepatocytes from different species (e.g., human, rat, mouse) to predict its metabolic clearance in the body. nih.govuj.edu.pl For some isoindolinone derivatives, studies have shown that they can exhibit low clearance in human and rat liver microsomes, indicating good metabolic stability. researchgate.net However, other isoindolinone analogs have demonstrated metabolic instability, which researchers have aimed to improve through structural modifications. researchgate.net The metabolic fate would be determined by identifying the metabolites formed during these incubations.

Plasma Protein Binding (PPB) Determinations

No published data is available for the plasma protein binding of this compound.

The extent to which a compound binds to plasma proteins, such as albumin, is crucial as it affects the unbound fraction of the drug that is available to exert its pharmacological effect. nih.govnih.gov This is typically determined using methods like equilibrium dialysis or ultrafiltration. For other novel compounds, the unbound fraction can vary significantly depending on the chemical structure.

Kinetic Aqueous Solubility and Permeability Assays

No published data is available for the kinetic aqueous solubility or permeability of this compound.

Aqueous solubility is critical for a compound's absorption. Permeability, often assessed using Caco-2 cell monolayers, predicts a compound's ability to cross the intestinal barrier. These properties are key determinants of oral bioavailability.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Evaluations

PK/PD studies link the concentration of a drug in the body to its pharmacological effect.

In Vivo Pharmacokinetic Profiling in Relevant Animal Models (e.g., Blood and Tissue Concentration-Time Course)

No published in vivo pharmacokinetic data is available for this compound.

Following administration to animal models (e.g., rats or mice), blood and tissue samples would be collected over time to determine the compound's concentration profile. This provides key parameters such as half-life, clearance, and volume of distribution. For some other isoindolinone derivatives, in vivo studies have been conducted to assess their therapeutic potential. researchgate.net

Exposure-Response Relationships and Efficacy in Disease Models

No published data is available on the exposure-response relationships or efficacy of this compound in disease models.

This would involve correlating the measured concentrations of the compound in the body with its therapeutic effect in a relevant animal model of a disease. This is a critical step in establishing a rationale for dose selection in further studies.

Preclinical Toxicology and Safety Assessment

A thorough review of publicly available scientific literature and databases reveals a significant lack of specific preclinical toxicology and safety assessment data for the compound this compound. While information exists for structurally related bromo-isoindolinone derivatives, the explicit data for this particular compound remains unpublished in the accessible scientific domain.

In Vitro Cytotoxicity and Genotoxicity Studies

There is no publicly available information from dedicated scientific studies on the in vitro cytotoxicity of this compound against human or other mammalian cell lines. Consequently, key parameters such as the half-maximal inhibitory concentration (IC50) values against cancer or normal cell lines have not been documented in peer-reviewed literature.

Similarly, specific genotoxicity studies, which are crucial for assessing the potential of a compound to cause genetic mutations or chromosomal damage, have not been reported for this compound. Standard assays, including the Ames test for bacterial reverse mutation, in vitro chromosomal aberration tests, or mouse lymphoma assays, have not been published for this compound.

Acute and Sub-acute Toxicity Studies in Animal Models (e.g., Maximum Tolerated Dose Determination)

Due to the absence of this data, a comprehensive preclinical safety profile for this compound cannot be constructed at this time.

Intellectual Property and Patent Landscape of 5 Bromo 2 Methylisoindolin 1 One

Analysis of Patent Applications and Granted Patents Incorporating 5-Bromo-2-methylisoindolin-1-one

A review of the patent literature reveals that this compound is frequently cited as a reactant or intermediate in the synthesis of a variety of biologically active compounds. These patents typically claim the final, more complex molecules rather than the isoindolinone intermediate itself.

Notable examples include its use in the preparation of fused heterocyclic derivatives with potential applications in treating cancer and other proliferative diseases. For instance, U.S. Patent 9,066,954 B2 describes the synthesis of compounds where this compound is a key starting material for creating inhibitors of protein kinases, which are crucial targets in oncology. google.com Similarly, European Patent Application EP 4 434 986 A1 discloses the use of this bromo-isoindolinone in the synthesis of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors, which have potential therapeutic applications in treating conditions like fibrosis. googleapis.com

Another significant area of application is in the development of anti-inflammatory agents. A Korean patent application, WO2020055192A2, details a preparation method for a quinoline-5,8-dione derivative, a transglutaminase 2 (TGase 2) inhibitor, where this compound is a crucial intermediate. google.com The isoindoline (B1297411) core is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities, including anti-inflammatory, antipsychotic, and antihypertensive properties. nih.gov

The following interactive table summarizes key patent applications that incorporate this compound, highlighting its role and the claimed therapeutic utility of the final compounds.

| Patent/Application Number | Assignee/Applicant | Therapeutic Area/Target of Final Compound | Role of this compound |

|---|---|---|---|

| US 9,066,954 B2 | Not specified in abstract | Cancer and other proliferative diseases (Protein kinase inhibitors) | Intermediate in the synthesis of fused heterocyclic derivatives. google.com |

| EP 4 434 986 A1 | Not specified in abstract | Fibrosis (15-PGDH inhibitors) | Starting material for the synthesis of 15-PGDH inhibitors. googleapis.com |

| WO2020055192A2 | Not specified in abstract | Inflammatory diseases (TGase 2 inhibitors) | Intermediate in the preparation of quinoline-5,8-dione derivatives. google.com |

Freedom-to-Operate (FTO) Analysis in Relevant Therapeutic Areas

A Freedom-to-Operate (FTO) analysis is crucial for any entity looking to develop and commercialize new drugs. It aims to determine whether a proposed product or process infringes on the existing intellectual property rights of others. wipo.int For derivatives of this compound, the FTO landscape is complex and depends heavily on the specific therapeutic target and the novel chemical entity being developed.

The primary therapeutic areas where derivatives of this compound are being explored, such as oncology and inflammation, are notoriously crowded with patents. caldwelllaw.comfrontiersin.org The development of kinase inhibitors, for example, is a highly competitive field with numerous patents covering various scaffolds and mechanisms of action. Therefore, a thorough FTO analysis is essential to navigate this dense patent landscape.

An effective FTO analysis should be conducted at the earliest stages of a drug discovery project to guide research and development away from potential infringement. scienceopen.com This involves searching and analyzing granted patents and published applications for claims that could cover the new drug candidate, its synthesis, or its method of use. wipo.int

Given that this compound is primarily used as an intermediate, the focus of an FTO analysis would be on the final product. Key considerations would include:

Composition of Matter Claims: Assessing whether the novel derivative is structurally distinct from previously patented compounds.

Method of Use Claims: Ensuring that the intended therapeutic application for the new derivative has not already been claimed for structurally similar compounds.

Process Claims: While less common for small molecules, it's important to ensure the synthetic route to the new derivative does not infringe on any patented processes. patentpc.com

The "me-too" drug development strategy, where new chemical entities are created with similar mechanisms of action to existing drugs to avoid patent protection, highlights the importance of a detailed FTO analysis. nih.gov For novel derivatives of this compound, demonstrating unexpected and beneficial properties compared to existing drugs in the same class can be critical for both patentability and securing FTO. caldwelllaw.com

Strategic Considerations for Patenting Novel this compound Derivatives

For entities seeking to patent novel derivatives of this compound, a well-defined patenting strategy is paramount. The goal is to obtain broad and enforceable patent protection that provides a competitive advantage.

A key initial step is to file a patent application as early as possible in the drug discovery process, as multiple companies may be working on similar chemical scaffolds. caldwelllaw.com The initial filing can be a provisional application, which establishes a priority date, followed by a more detailed non-provisional application within a year.

The patent application should be drafted to provide comprehensive coverage. This includes:

Broad Genus Claims: Claiming a broad class of related compounds, defined by a common chemical core (the isoindolinone scaffold in this case) with various specified substituent groups. This can protect against competitors developing closely related "me-too" drugs.

Specific Embodiment Claims: Claiming specific, highly active compounds that have been synthesized and tested.

Method of Use Claims: Claiming the use of the novel derivatives for treating specific diseases. This can provide an additional layer of protection even if the composition of matter claims are challenged.

Pharmaceutical Composition Claims: Claiming formulations containing the novel active ingredient and a pharmaceutically acceptable carrier.

To strengthen the patent application and overcome potential rejections based on obviousness, it is crucial to include data demonstrating that the novel derivatives possess unexpected or superior properties compared to the prior art. caldwelllaw.com This could include enhanced potency, improved selectivity, a better safety profile, or a novel mechanism of action.

Furthermore, as the drug development process progresses, a company can build a "patent moat" around its lead candidate by filing additional patents on new formulations, new methods of synthesis, and new therapeutic indications. caldwelllaw.com This multi-layered patent strategy can significantly extend the period of market exclusivity and enhance the commercial value of the drug.

Future Directions and Emerging Research Opportunities for 5 Bromo 2 Methylisoindolin 1 One

Development of Novel and Sustainable Synthetic Methodologies

While 5-Bromo-2-methylisoindolin-1-one is commercially available sigmaaldrich.com, the development of novel, efficient, and environmentally benign synthetic methodologies is a crucial area for future research. Current synthetic routes for isoindolinones often rely on traditional methods that may involve harsh conditions or expensive catalysts. Modern synthetic chemistry is moving towards more sustainable practices, and applying these principles to the synthesis of this compound is a key objective.

Future research should focus on adapting and optimizing contemporary synthetic strategies for this specific molecule. Green chemistry approaches, such as those utilizing organocatalysts in environmentally friendly solvents, have been successfully applied to the broader isoindolinone class and could be tailored for this compound. rsc.org One-pot reactions, which reduce waste and improve efficiency by combining multiple synthetic steps, represent another promising avenue. nih.gov Furthermore, methods involving the direct functionalization of C-H bonds are emerging as powerful tools to avoid the need for pre-functionalized starting materials, offering a more atom-economical route to synthesis. organic-chemistry.org The exploration of multicomponent reactions (MCRs), which create complex molecules like isoindolinones in a single step from simple precursors, could also lead to highly efficient and diverse synthetic pathways. researchgate.net

Table 1: Potential Sustainable Synthetic Strategies for this compound

| Methodology | Principle | Potential Advantage | Reference |

|---|---|---|---|

| Green Organocatalysis | Use of small organic molecules as catalysts in environmentally benign solvents. | Reduced metal contamination, catalyst recyclability, mild reaction conditions. | rsc.org |

| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor without isolating intermediates. | Increased efficiency, reduced solvent waste, and shorter reaction times. | nih.gov |

| C-H Functionalization | Direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. | High atom economy, avoids pre-functionalized substrates, reduces synthetic steps. | organic-chemistry.org |

Exploration of Unconventional Biological Activities and Therapeutic Applications

The isoindolinone scaffold is associated with a wide spectrum of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. jocpr.comarkat-usa.org Derivatives have shown promise as inhibitors of enzymes like carbonic anhydrase and as anticancer agents. nih.govjocpr.com For instance, certain isoindolinone derivatives have demonstrated cytotoxicity against various cancer cell lines, such as HepG2. jocpr.com The introduction of a bromine atom can significantly enhance the biological activity of a compound, a phenomenon observed in related indole (B1671886) phytoalexin derivatives where bromination led to a better pharmacological profile. beilstein-archives.org

Future research on this compound should venture beyond these established areas to explore unconventional biological targets and therapeutic applications. High-throughput screening campaigns against a diverse array of molecular targets—such as orphan receptors, emerging viral proteases, or pathways involved in rare metabolic diseases—could uncover unique bioactivities. rsc.org The compound's potential as an antimicrobial agent, a modulator of ion channels, or an agent targeting protein-protein interactions remains largely unexplored. Investigating its effect on cellular processes like autophagy or senescence could open up new therapeutic possibilities in age-related diseases or cancer.

Table 2: Unexplored Therapeutic Areas for this compound

| Potential Therapeutic Area | Rationale/Target Class | Emerging Research Focus |

|---|---|---|

| Antiviral | Inhibition of viral enzymes (e.g., proteases, polymerases). | Screening against emerging viruses and drug-resistant viral strains. rsc.org |

| Neurodegenerative Diseases | Modulation of protein aggregation, neuroinflammation, or oxidative stress. | Investigation in models of Alzheimer's, Parkinson's, or Huntington's disease. |

| Rare Genetic Disorders | Targeting misfolded proteins or dysfunctional enzymes. | Application in patient-derived cell models for specific genetic conditions. |

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. nih.govnih.gov These computational tools can analyze vast datasets to predict molecular properties, identify potential biological targets, and design novel chemical structures with desired activities. nih.gov

Table 3: AI and Machine Learning Applications in this compound Research

| AI/ML Application | Description | Potential Outcome | Reference |

|---|---|---|---|

| Predictive ADMET Modeling | Use of ML algorithms to forecast pharmacokinetic and toxicity profiles from the molecular structure. | Early identification of potential liabilities, reducing late-stage failures. | nih.gov |

| De Novo Drug Design | Generative models create novel molecular structures based on the 5-bromo-isoindolinone scaffold. | Rapid generation of diverse libraries of optimized drug candidates. | blogspot.comfmai-hub.com |

| Target Identification & Virtual Screening | AI algorithms predict interactions between the compound and a vast array of biological targets. | Prioritization of high-probability targets for experimental validation; drug repurposing. | researchgate.net |

Applications in Materials Science and Chemical Biology Probes

The unique structural and electronic properties of the isoindolinone core make it an attractive candidate for applications beyond medicine, particularly in materials science and as a tool for chemical biology. Research has shown that isoindolinone-based structures can function as molecular switches, capable of reversibly changing their geometry in response to external stimuli like light or acid. rsc.org

The presence of a bromine atom in this compound offers exciting possibilities in these areas. The heavy bromine atom can influence the photophysical properties of the molecule, potentially making it suitable for the development of novel phosphorescent organic light-emitting diodes (OLEDs) or sensors. Its electron-withdrawing nature could be harnessed to create new photo- or electro-active polymers.

In chemical biology, the isoindolinone scaffold has been used to create cell-penetrating probes for drug delivery. researchgate.net this compound could serve as a versatile platform for developing such tools. The bromine atom provides a convenient chemical handle for "click" chemistry or other bioconjugation reactions, allowing it to be attached to fluorescent dyes, affinity tags, or larger biomolecules. This would enable its use as a probe to study biological processes, visualize cellular targets, or serve as a diagnostic agent for diseases like Alzheimer's, a field where other isoindolinones have already shown promise. arkat-usa.org

Table 4: Future Applications in Materials Science and Chemical Biology

| Field | Potential Application | Key Feature/Rationale | Reference |

|---|---|---|---|

| Materials Science | Molecular Switches | The inherent switching capability of the isoindolinone scaffold. | rsc.org |

| Organic Electronics (e.g., OLEDs) | The bromine atom can enhance intersystem crossing, leading to phosphorescence. | - | |

| Chemical Biology | Chemical Probes & Imaging Agents | The bromine atom acts as a handle for conjugation to reporter molecules. | researchgate.net |

| Drug Delivery Vehicles | The core scaffold can be modified to create cell-penetrating molecules. | researchgate.net |

Q & A

Q. What are the recommended synthetic pathways for 5-Bromo-2-methylisoindolin-1-one, and how can reaction efficiency be optimized?

The synthesis typically involves bromination of a precursor such as 2-methylisoindolin-1-one. A common method employs brominating agents (e.g., N-bromosuccinimide) under controlled conditions (e.g., in DMF at 0–5°C) to minimize side reactions like over-bromination or ring substitution . Optimization includes:

- Reagent stoichiometry : Maintaining a 1:1 molar ratio of precursor to brominating agent.

- Temperature control : Slow addition of reagents at low temperatures to reduce exothermic side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and 1H/13C NMR (CDCl₃, δ 7.2–8.1 ppm for aromatic protons) .

Q. How can researchers confirm the structural identity and purity of this compound?

A multi-technique approach is essential:

- X-ray crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm bond lengths (e.g., C-Br ≈ 1.9 Å) and angles .

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks ([M+H]⁺ at m/z 240–242 with characteristic Br isotope patterns).

- Thermal analysis : Differential scanning calorimetry (DSC) to assess melting point consistency (lit. 104–107°C for analogs) and detect polymorphs .

Q. What solvent systems are optimal for recrystallizing this compound?

Recrystallization from ethyl acetate/hexane (1:3 v/v) yields high-purity crystals. For polar impurities, use a mixed solvent system (e.g., dichloromethane/petroleum ether) with slow evaporation. Monitor crystal growth under polarized light microscopy to avoid solvent inclusion .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved using crystallographic data?

Challenges include:

- Enantiomorph-polarity errors : Use Flack’s x parameter in SHELXL to distinguish centrosymmetric vs. non-centrosymmetric space groups, avoiding false chirality assignments .

- Disorder modeling : Apply PART instructions in SHELX to refine disordered bromine or methyl groups, using restraints (e.g., DFIX, SIMU) for stable convergence .

Example workflow: Collect high-resolution data (Mo-Kα, λ = 0.71073 Å), refine with SHELXL-2018, and validate via R₁ < 5% and wR₂ < 10% .

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

The bromine atom acts as a leaving group in Suzuki-Miyaura couplings. Key considerations:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl boronic acid coupling.

- Solvent effects : Use toluene/ethanol (3:1) with K₂CO₃ as base to enhance nucleophilic displacement.

- Steric hindrance : The methyl group at position 2 may slow transmetallation; optimize via microwave-assisted heating (100°C, 30 min) .

Q. How should researchers address contradictory data in spectroscopic characterization?

Contradictions (e.g., unexpected NMR splitting or MS adducts) require:

Q. What computational methods predict the electronic properties of this compound?

- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model HOMO-LUMO gaps (e.g., ~4.2 eV) and electrostatic potential surfaces (identify nucleophilic/electrophilic sites).

- Molecular docking : Simulate binding interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina, focusing on halogen bonding with Br .

Data Presentation Guidelines

Q. Table 1. Key Physicochemical Properties of this compound

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 240.09 g/mol | |

| Melting Point | 104–107°C (DSC) | |

| Solubility | 2.1 mg/mL in DMSO (25°C) | |

| LogP (Calculated) | 2.8 (XLOGP3) | |

| Crystallographic Space Group | P2₁/c (monoclinic) |

Q. Table 2. Common Contaminants in Synthesis and Mitigation Strategies

| Contaminant | Source | Removal Method |

|---|---|---|

| Di-brominated byproduct | Over-bromination | Column chromatography (hexane:EA 4:1) |